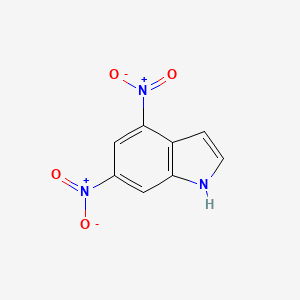

4,6-dinitro-1H-indole

Descripción general

Descripción

“4,6-dinitro-1H-indole” is a chemical compound that is part of the indole family . It is a derivative of indole, which is a heterocyclic compound that is commonly found in many natural and synthetic compounds . The “4,6-dinitro” prefix indicates that there are nitro groups attached to the 4th and 6th positions of the indole ring .

Synthesis Analysis

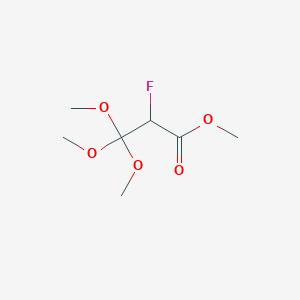

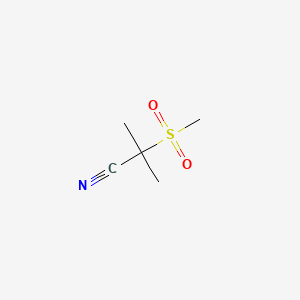

The synthesis of “4,6-dinitro-1H-indole” and its derivatives involves several steps. One method involves the reaction of (4-methyl-3,5-dinitrophenyl)phosphonates with dimethylformamide dimethyl acetal, which leads to the respective enamines that can be readily converted into indoles . Another method involves the addition of Grignard reagents to indoles .Molecular Structure Analysis

The molecular structure of “4,6-dinitro-1H-indole” consists of an indole ring with nitro groups attached to the 4th and 6th positions . The molecular formula is C7H4N4O4 .Chemical Reactions Analysis

Indoles, including “4,6-dinitro-1H-indole”, can participate in a variety of chemical reactions. For example, indole is made more susceptible to participation in nucleophilic substitution or addition reactions by the placement of electron-withdrawing groups (often nitro) at various locations on the ring .Physical And Chemical Properties Analysis

The physical and chemical properties of “4,6-dinitro-1H-indole” include a molecular weight of 208.131 Da and a monoisotopic mass of 208.023254 Da .Aplicaciones Científicas De Investigación

Organic Synthesis

Indoles are key in multicomponent synthesis processes for creating complex organic compounds. Their reactivity allows for the construction of diverse molecular architectures .

Biological Activity

Some indole derivatives exhibit anti-inflammatory and analgesic activities, which could be explored with 4,6-dinitro-1H-indole for potential new therapies .

Biotechnological Signaling

Indoles serve as signaling molecules between microbes and plants, indicating potential research applications in microbiology and agriculture .

Flavor and Fragrance Industry

Due to their aromatic properties, indoles can be used in flavoring food products or creating fragrances for perfumery .

Bioactive Molecules

As a structural motif in bioactive molecules, 4,6-dinitro-1H-indole could be investigated for its interaction with biological systems .

Anti-HIV Research

Indole derivatives have been studied for anti-HIV activity, suggesting a possible application area for 4,6-dinitro-1H-indole in antiviral research .

Mecanismo De Acción

Target of Action

Indole derivatives, including 4,6-dinitro-1H-indole, have been found to bind with high affinity to multiple receptors . These compounds have shown a broad spectrum of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . .

Mode of Action

For instance, some indole derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus . The exact interaction of 4,6-dinitro-1H-indole with its targets and the resulting changes remain to be elucidated.

Biochemical Pathways

Indole and its derivatives are produced from tryptophan by tryptophanase in many bacterial species . Indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants . .

Result of Action

Indole derivatives have shown diverse biological activities, suggesting that they may have significant molecular and cellular effects .

Propiedades

IUPAC Name |

4,6-dinitro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3O4/c12-10(13)5-3-7-6(1-2-9-7)8(4-5)11(14)15/h1-4,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDIBNKJWLUKNHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C1C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20404965 | |

| Record name | 4,6-dinitro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20404965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,6-dinitro-1H-indole | |

CAS RN |

245524-93-0 | |

| Record name | 4,6-dinitro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20404965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

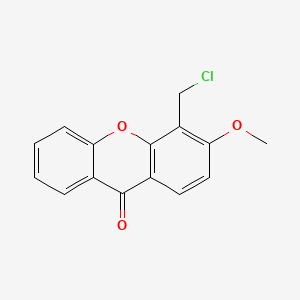

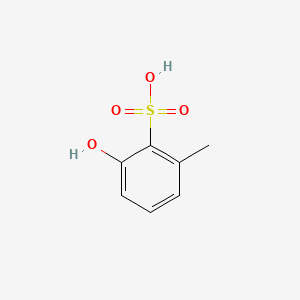

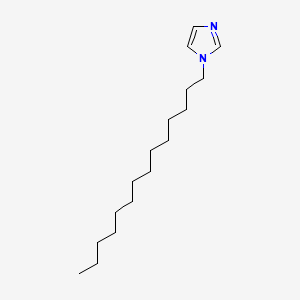

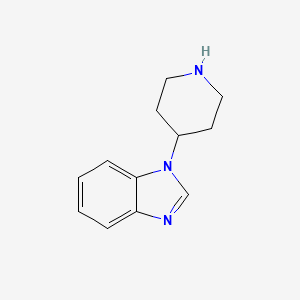

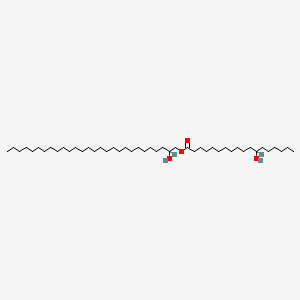

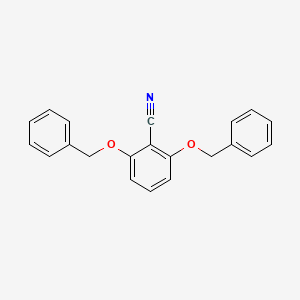

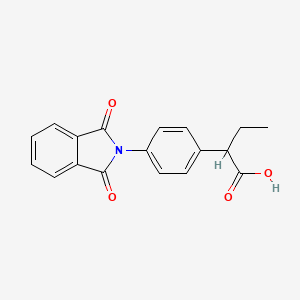

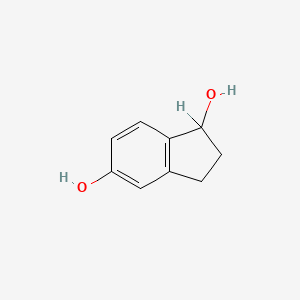

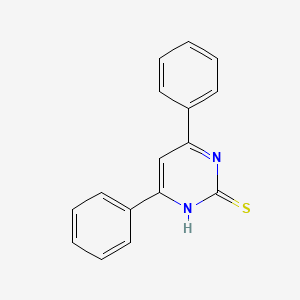

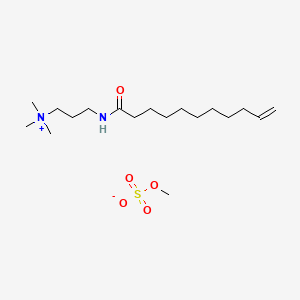

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.